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Compound of Interest

Compound Name: 1-Propoxy-2-propanol

Cat. No.: B075130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Propoxy-2-propanol (CAS No: 1569-01-3), a widely used solvent in various industrial

applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering valuable data for identification,

characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The following tables summarize the predicted and observed spectral data for 1-
Propoxy-2-propanol.

¹H NMR Spectroscopy
While specific, experimentally determined chemical shifts, multiplicities, and coupling constants

for 1-Propoxy-2-propanol are not readily available in public databases, a predicted spectrum

can be inferred based on its structure. The data presented below is a hypothetical interpretation

and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Spectral Data for 1-Propoxy-2-propanol
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Protons (Position)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₃ (propoxy) ~0.9 Triplet ~7.4

-CH₂- (propoxy) ~1.5-1.6 Sextet ~7.4, ~6.7

-O-CH₂- (propoxy) ~3.4 Triplet ~6.7

-CH₂- (propanol) ~3.2-3.5 Multiplet -

-CH- (propanol) ~3.8-4.0 Multiplet -

-CH₃ (propanol) ~1.1 Doublet ~6.3

-OH (propanol) Variable Singlet (broad) -

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent,

and temperature.

¹³C NMR Spectroscopy
Similar to the proton NMR data, a comprehensive, experimentally verified peak list for the ¹³C

NMR spectrum of 1-Propoxy-2-propanol is not widely published. The table below presents

predicted chemical shifts based on the molecular structure.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Propoxy-2-propanol

Carbon Atom (Position) Chemical Shift (δ, ppm)

-CH₃ (propoxy) ~10.5

-CH₂- (propoxy) ~22.8

-O-CH₂- (propoxy) ~72.9

-CH₂- (propanol) ~75.4

-CH- (propanol) ~66.7

-CH₃ (propanol) ~18.5
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Infrared (IR) Spectroscopy
The infrared spectrum of 1-Propoxy-2-propanol provides valuable information about the

functional groups present in the molecule. The spectrum is characterized by a prominent broad

absorption band in the hydroxyl stretching region and strong C-O stretching bands.

Table 3: Key IR Absorption Bands for 1-Propoxy-2-propanol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

2960-2870 Strong C-H stretch (alkane)

~1460 Medium C-H bend (alkane)

~1375 Medium C-H bend (alkane)

~1100 Strong C-O stretch (ether and alcohol)

Data is based on the Coblentz Society, Inc. spectrum (No. 1046) as referenced by the NIST

WebBook.[1]

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1-Propoxy-2-propanol results in a characteristic

fragmentation pattern that can be used for its identification. The base peak is typically observed

at m/z 45.

Table 4: Major Mass Spectral Peaks for 1-Propoxy-2-propanol
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m/z Relative Intensity (%) Possible Fragment Ion

45 100 [CH₃CHOH]⁺

43 High [C₃H₇]⁺

73 Moderate [CH₃CH(OH)CH₂O]⁺

59 Moderate [C₃H₇O]⁺

29 Moderate [C₂H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[2]

Experimental Protocols
The following sections outline the general methodologies for the spectroscopic techniques

discussed. Specific experimental parameters for the data presented in this guide were not fully

available.

NMR Spectroscopy
A sample of 1-Propoxy-2-propanol is typically dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃), and placed in an NMR tube. The spectrum is then acquired on a high-

resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans,

relaxation delay, and acquisition time are optimized to obtain a high-quality spectrum. For ¹³C

NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance

signal-to-noise.

Infrared Spectroscopy
For liquid samples like 1-Propoxy-2-propanol, the IR spectrum can be obtained using a neat

sample placed between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total

Reflectance (ATR) accessory. The instrument records the absorption of infrared radiation as a

function of wavenumber.

Mass Spectrometry
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In a typical electron ionization (EI) mass spectrometry experiment, a small amount of the

sample is introduced into the instrument where it is vaporized and bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The

resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

signaling pathways related to the structural elucidation of 1-Propoxy-2-propanol.
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Spectroscopic Analysis Workflow for 1-Propoxy-2-propanol
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Caption: Workflow of Spectroscopic Analysis.
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Postulated Mass Spectrometry Fragmentation of 1-Propoxy-2-propanol
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Caption: Mass Spec Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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